molecular formula C22H33N5 B3763640 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine

1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B3763640
M. Wt: 367.5 g/mol
InChI Key: VEPQGUGTBQHMHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine is a complex organic compound that features a piperidine ring, an imidazole ring, and a pyridine ring

Preparation Methods

The synthesis of 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine involves multiple steps, typically starting with the preparation of the individual ring systems followed by their subsequent coupling. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired transformations.

    Major Products: The products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole and pyridine rings may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Similar compounds include those with piperidine, imidazole, or pyridine rings, such as:

  • 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-2-ylmethyl)methanamine
  • 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-4-ylmethyl)methanamine

These compounds share structural similarities but may differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5/c1-18-24-14-21(25-18)17-26(16-20-5-4-10-23-13-20)15-19-8-11-27(12-9-19)22-6-2-3-7-22/h4-5,10,13-14,19,22H,2-3,6-9,11-12,15-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPQGUGTBQHMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CN(CC2CCN(CC2)C3CCCC3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine
Reactant of Route 2
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine
Reactant of Route 3
Reactant of Route 3
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine
Reactant of Route 4
Reactant of Route 4
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine
Reactant of Route 5
Reactant of Route 5
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine
Reactant of Route 6
1-(1-cyclopentylpiperidin-4-yl)-N-[(2-methyl-1H-imidazol-5-yl)methyl]-N-(pyridin-3-ylmethyl)methanamine

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